[5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride
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Overview
Description
[5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a pyrrolidine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a pyrrolidine precursor.
Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid reagent.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In chemistry, [5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound is utilized in the development of boron-containing drugs and probes. Its ability to form reversible covalent bonds with diols and other nucleophiles makes it useful in the design of enzyme inhibitors and molecular sensors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Boronic acid derivatives have shown promise in the treatment of cancer, diabetes, and bacterial infections due to their unique mechanism of action.
Industry
In the industrial sector, this compound is employed in the synthesis of advanced materials, including polymers and catalysts. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, forming stable complexes. This interaction can inhibit enzyme activity or alter molecular pathways, leading to various biological effects. The pyridine and pyrrolidine moieties contribute to the compound’s binding affinity and specificity, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- [5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid
- [5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid methyl ester
- [5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid pinacol ester
Uniqueness
Compared to its analogs, [5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for applications requiring aqueous solubility and prolonged shelf life. Additionally, the hydrochloride form may exhibit different pharmacokinetic properties, potentially improving its efficacy in biological systems.
Properties
Molecular Formula |
C9H14BClN2O2 |
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Molecular Weight |
228.48 g/mol |
IUPAC Name |
(5-pyrrolidin-2-ylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-4-7(5-11-6-8)9-2-1-3-12-9;/h4-6,9,12-14H,1-3H2;1H |
InChI Key |
DYLQWFXRGHQVBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CCCN2)(O)O.Cl |
Origin of Product |
United States |
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